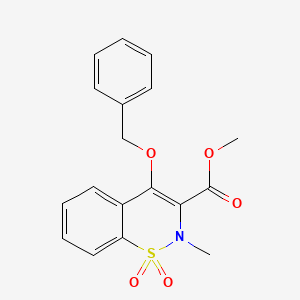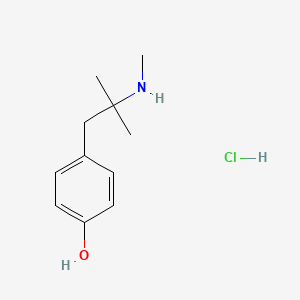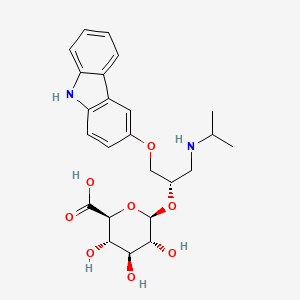![molecular formula C13H15N3O4 B13448044 2,5-dioxopyrrolidin-1-yl N-[4-(dimethylamino)phenyl]carbamate](/img/structure/B13448044.png)
2,5-dioxopyrrolidin-1-yl N-[4-(dimethylamino)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dioxopyrrolidin-1-yl N-[4-(dimethylamino)phenyl]carbamate is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a dimethylaminophenyl group. It has been studied for its potential in improving monoclonal antibody production and other biochemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dioxopyrrolidin-1-yl N-[4-(dimethylamino)phenyl]carbamate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with N-[4-(dimethylamino)phenyl]carbamate under controlled conditions. One common method involves the use of solvents such as dimethyl sulfoxide and reagents like lithium chloride and butyric acid to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-dioxopyrrolidin-1-yl N-[4-(dimethylamino)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include dimethyl sulfoxide, lithium chloride, and butyric acid. Reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2,5-dioxopyrrolidin-1-yl N-[4-(dimethylamino)phenyl]carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2,5-dioxopyrrolidin-1-yl N-[4-(dimethylamino)phenyl]carbamate involves its interaction with specific molecular targets and pathways. It has been shown to suppress cell growth and increase cell-specific glucose uptake rates and intracellular adenosine triphosphate levels during monoclonal antibody production . Additionally, it can control the level of galactosylation for N-linked glycans, which is a critical quality attribute of therapeutic monoclonal antibodies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2,5-dioxopyrrolidin-1-yl) carbonate: Known for its use in organic synthesis and as a reagent in various chemical reactions.
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Used as a protecting group for amino acids and in the synthesis of biologically active molecules.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: A multitargeted compound combining structural fragments of known therapeutically relevant compounds.
Uniqueness
2,5-dioxopyrrolidin-1-yl N-[4-(dimethylamino)phenyl]carbamate is unique due to its specific structure, which allows it to improve monoclonal antibody production and control galactosylation levels in therapeutic antibodies. This makes it particularly valuable in the field of biopharmaceuticals and therapeutic antibody production .
Eigenschaften
Molekularformel |
C13H15N3O4 |
|---|---|
Molekulargewicht |
277.28 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) N-[4-(dimethylamino)phenyl]carbamate |
InChI |
InChI=1S/C13H15N3O4/c1-15(2)10-5-3-9(4-6-10)14-13(19)20-16-11(17)7-8-12(16)18/h3-6H,7-8H2,1-2H3,(H,14,19) |
InChI-Schlüssel |
KKQAHQFLXQZLRM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)ON2C(=O)CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzene](/img/structure/B13447964.png)

![4-fluoro-1-[[5-fluoro-1-(1H-imidazol-2-yl)-2,3-dihydro-1H-inden-4-yl]methyl]pyrazole](/img/structure/B13447972.png)



![(5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol](/img/structure/B13448007.png)

![(2S)-N-[bis(diethoxyphosphoryl)methyl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]propanamide](/img/structure/B13448025.png)



![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(1-oxopropoxy)benzenemethanol](/img/structure/B13448055.png)

